Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH
Description
Significance of Protein Glycosylation in Biological Systems
Protein glycosylation is a ubiquitous and complex post-translational modification that profoundly influences a protein's life, from its synthesis to its ultimate function. nih.gov The attachment of sugar chains can dramatically alter a protein's properties and biological activities.
Glycans on the cell surface act as molecular identifiers, mediating crucial interactions between cells. wikipedia.org These carbohydrate structures are recognized by specific carbohydrate-binding proteins called lectins, which are involved in processes like cell adhesion and signaling. wikipedia.org This recognition is fundamental for a variety of biological phenomena, including immune responses and developmental processes. mdpi.com
Glycosylation plays a pivotal role in the correct folding and structural integrity of many proteins. wikipedia.orgresearchgate.net The addition of bulky, hydrophilic glycan chains can enhance protein solubility and stability. pnas.org N-linked glycans, in particular, are involved in a quality control checkpoint within the endoplasmic reticulum, ensuring that only properly folded proteins are transported to their final destinations. wikipedia.org Studies have shown that the removal of glycans can alter the stability and folding kinetics of proteins. nih.gov The presence of glycans can increase the thermal and kinetic stability of proteins, in some cases by forming new interactions between the sugars and amino acids in the native state. pnas.org
| Protein | Effect of Glycosylation | Reference |
|---|---|---|
| Erythropoietin | Stabilized the intermediate species during folding. | portlandpress.com |
| General Glycoproteins | Increased thermal stability. | pnas.org |
| General Glycoproteins | Enhanced solubility and stability against proteolysis. | pnas.org |
Glycosylation is a key modulator of the immune system. nih.govmdpi.com The glycans on the surface of cells and pathogens can be recognized by immune receptors, influencing both innate and adaptive immune responses. nih.gov For instance, the glycosylation patterns of antibodies are critical for their effector functions. frontiersin.org Alterations in glycosylation are also a hallmark of many diseases, including cancer, and can contribute to immune evasion by tumor cells. researchgate.netnih.gov
Challenges in Studying Glycosylation Through Natural Sources
Investigating the precise roles of glycans by studying glycoproteins isolated from natural sources is fraught with challenges, primarily due to their inherent complexity and heterogeneity.
A single glycoprotein (B1211001) can exist as a population of different "glycoforms," each with variations in the structure of the attached glycans. nih.gov This heterogeneity arises from the non-template-driven nature of glycosylation, where the final glycan structure is determined by the complex interplay of numerous enzymes. nih.govspectroscopyonline.com This microheterogeneity (variation at a single glycosylation site) and macroheterogeneity (variation in the occupancy of glycosylation sites) make it difficult to establish clear structure-function relationships. nih.govnih.govuu.nl
Obtaining a pure, homogeneous sample of a single glycoform from a natural source is often a formidable task. nih.gov The structural complexity and heterogeneity of glycoproteins make their separation and characterization challenging using standard biochemical techniques. nih.govresearchgate.net This difficulty in obtaining well-defined materials has been a significant bottleneck in the field of glycobiology. nih.gov The development of synthetic methods, including the use of building blocks like Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH, has been instrumental in overcoming this obstacle by allowing for the production of homogeneous glycopeptides for detailed biological studies. bachem.comannualreviews.org
Emergence of Synthetic Glycoconjugates as Research Tools
The challenges associated with the heterogeneity of naturally occurring glycoproteins have spurred the development of synthetic glycoconjugates as powerful research tools. diva-portal.org Synthetic chemistry provides a unique avenue to produce well-defined, pure, and thoroughly characterized carbohydrate antigens and glycopeptides, free from the microbial contaminants that can be present in samples from biological sources. nih.govacs.org These synthetic molecules, which include glycopeptides, glycoproteins, and glycolipids, can mimic the architecture of their natural counterparts and are used to construct models of the glycocalyx—the dense layer of carbohydrates on the cell surface. royalsocietypublishing.org This capability allows researchers to systematically investigate the structure-function relationships of glycans in various biological contexts. youngin.com
A primary advantage of synthetic glycoconjugates is the ability to control the glycosylation pattern with precision. evitria.comrsc.org Unlike biological systems that generate a mixture of glycoforms, chemical synthesis allows for the creation of glycoproteins with uniform, predefined glycan structures at specific sites. bachem.comrsc.org This homogeneity is crucial for dissecting the precise impact of a specific glycan on protein function, stability, and interaction with other molecules. evitria.com
Key advantages include:
Structural Elucidation: Homogeneous samples are essential for detailed structural analysis techniques like X-ray crystallography and NMR spectroscopy, which help in understanding how glycans interact with the protein backbone to stabilize its structure. youngin.com
Functional Studies: By systematically varying the glycan structure, researchers can probe its influence on biological activities such as enzyme catalysis, receptor binding, and immune cell activation. nih.govacs.org
Therapeutic Development: In the realm of biopharmaceuticals, glycoengineering allows for the production of therapeutic antibodies and other proteins with optimized and consistent glycosylation patterns, enhancing their efficacy and safety. evitria.comroyalsocietypublishing.org For instance, afucosylated antibodies exhibit increased potency in cancer therapy. evitria.com
Vaccine Design: Synthetic glycans are instrumental in the rational design of glycoconjugate vaccines. They allow for the precise presentation of carbohydrate antigens to the immune system, leading to more effective and specific immune responses against pathogens. rsc.orgnih.govacs.org
The availability of synthetic glycoconjugates has significantly advanced the field of glycobiology. These tools have enabled researchers to move beyond descriptive studies of glycan structures to a more functional and mechanistic understanding of their roles. royalsociety.orgroyalsocietypublishing.org Synthetic glycobiology combines the principles of glycoscience with the methodologies of synthetic biology to re-engineer the glycocalyx and its interacting proteins for novel applications. royalsocietypublishing.org
Specific contributions include:
Probing Molecular Interactions: Synthetic glycans assembled on microarrays (glycan arrays) or nanoparticles allow for high-throughput screening of glycan-binding proteins (lectins), helping to decipher the carbohydrate-binding specificity of antibodies and pathogens. acs.org
Understanding Disease Mechanisms: The ability to create specific glycoforms has shed light on how changes in glycosylation are associated with diseases like cancer and inflammation. diva-portal.org For example, alterations in the O-glycosylation of IgA1 have been identified as potential biomarkers for cancer. royalsocietypublishing.org
Developing Novel Therapeutics: Synthetic glycoconjugates are not only tools for study but also form the basis for new therapeutic strategies, including targeted drug delivery systems where glycans act as targeting ligands for specific cell types. royalsocietypublishing.org The development of fully synthetic vaccines, such as the one for Haemophilus influenzae type b, demonstrates the clinical impact of this approach. nih.govacs.org
Overview of Glycosyl Amino Acid Building Blocks in Glycopeptide Chemistry
The synthesis of complex glycopeptides is greatly facilitated by the "building block" approach. nih.gov This strategy involves the preparation of a glycosylated amino acid, which is then incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. youngin.comnih.gov This convergent method is generally more efficient and versatile than attempting to glycosylate a pre-formed peptide, which often results in low yields and side reactions. creative-biolabs.comnih.gov
For the synthesis of N-linked glycopeptides, the key building block is a glycosylated asparagine derivative. A critically important example of such a building block is This compound . This compound consists of:
An asparagine (Asn) amino acid.
A β-N-acetylglucosamine (GlcNAc) sugar moiety attached to the asparagine side-chain amide, representing the first sugar of the conserved pentasaccharide core in many natural N-glycans. youngin.comnih.gov The hydroxyl groups of the sugar are typically protected with acetyl (Ac) groups.
An Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group of the asparagine. This protecting group is stable under the conditions of peptide bond formation but can be readily removed to allow for peptide chain elongation, making it ideal for Fmoc-based SPPS. bachem.comyoungin.com
The synthesis of these building blocks is a crucial first step in glycopeptide chemistry. youngin.com Efficient synthetic routes have been developed to produce these complex molecules in the gram quantities required for peptide synthesis. youngin.comglycoforum.gr.jp For instance, a common method involves the reaction between a glycosyl azide (B81097) and a protected aspartic acid derivative. glycoforum.gr.jp Microwave-assisted methods have also been developed to accelerate the synthesis of glycosylated Fmoc amino acids. nih.gov Once synthesized, these building blocks can be used in automated solid-phase synthesizers to construct well-defined glycopeptides, which serve as vital intermediates for creating larger glycoproteins through techniques like native chemical ligation. youngin.com
The table below provides an overview of key building blocks and their applications in glycopeptide synthesis.
| Building Block | Description | Application in Synthesis |
| This compound | An asparagine residue glycosylated with an acetylated N-acetylglucosamine and protected with an Fmoc group. youngin.comglycoforum.gr.jp | A fundamental building block for the solid-phase synthesis of N-linked glycopeptides containing the initial GlcNAc residue of the core glycan structure. youngin.com |
| Fmoc-Asn(heptasaccharide)-OH | An asparagine building block carrying a complex heptasaccharide, which is a partial structure of many natural glycoproteins. nih.gov | Used for the synthesis of larger, more complex N-glycopeptides in solution or on a solid phase. nih.gov |
| C-glycosyl functionalized lysine (B10760008) building blocks | Lysine derivatives where a C-glycoside (e.g., of mannose or galactose) is attached to the side chain. C-glycosides are resistant to enzymatic hydrolysis. zendy.iod-nb.info | Employed in the solid-phase synthesis of multivalent glycopeptide mimics that have enhanced stability. zendy.iod-nb.info |
| Fmoc-Ser(GalNAc(Ac)-alpha-D)-OH | A serine residue glycosylated with an acetylated N-acetylgalactosamine (the Tn-antigen) and protected with an Fmoc group. | A key building block for the synthesis of O-linked glycopeptides, particularly those relevant to cancer immunology. rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
4-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOACISSHGAAMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Fmoc Asn Glcnac Ac Beta D Oh
Direct Chemical Synthesis Approaches
Direct chemical synthesis is the most common approach for preparing Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH. These methods involve the formation of the N-glycosidic bond between the sugar and the amino acid.
A prevalent strategy for forming the N-glycosidic linkage is the condensation of a glycosylamine with a suitably protected aspartic acid derivative. rsc.org This approach involves activating the β-carboxyl group of an Nα-Fmoc-protected aspartic acid derivative, which then reacts with the glycosylamine of the peracetylated GlcNAc.
One specific and efficient method involves the reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl azide (B81097) with Nα-Fmoc-Asp-α-t-butyl ester. researchgate.net The synthesis begins with the conversion of the peracetylated GlcNAc to the corresponding glycosyl azide. researchgate.net This azide is then reduced, typically via hydrogenation with a palladium on carbon catalyst, to form the glycosylamine in situ. researchgate.net This reactive intermediate is immediately coupled with Nα-Fmoc-Asp-α-t-butyl ester, which has its β-carboxyl group activated. researchgate.net Coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) are often employed to facilitate this amide bond formation. researchgate.net The final step involves the removal of the α-t-butyl ester protecting group under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield the desired product. researchgate.net
A representative reaction scheme is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | N-Acetylglucosamine | (i) Acetyl chloride; (ii) NaN3, Bu4NI, DCM/water | 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl azide |
| 2 | Glycosyl azide | (i) H2, Pd/C, MeOH; (ii) Fmoc-Asp-OtBu, HOBt, DIC, DMF | Fmoc-Asn(GlcNAc(Ac)-beta-D)-OtBu |
| 3 | Fmoc-Asn(GlcNAc(Ac)-beta-D)-OtBu | DCM/TFA | This compound |
Table adapted from a published synthetic route. researchgate.net
The use of pentafluorophenyl (Pfp) esters is another effective strategy for activating the β-carboxyl group of aspartic acid for condensation with the glycosylamine. rsc.org Pfp esters are highly reactive and allow for efficient coupling under mild conditions. core.ac.uk This method often provides high yields and is compatible with the Fmoc protecting group used in solid-phase peptide synthesis. nih.govnih.gov The general approach involves preparing the Nα-Fmoc-Asp(OPfp)-O-Alkyl ester and then reacting it with the glycosylamine. The resulting glycosylated asparagine derivative can then be selectively deprotected to yield the final product. The stability and high reactivity of Pfp esters make them valuable tools in glycopeptide synthesis. rsc.orgnih.gov
The acetyl protecting groups on the hydroxyls of the GlcNAc moiety play a critical role in the synthesis. nih.gov Firstly, they prevent unwanted side reactions at these positions during the coupling of the sugar to the asparagine derivative. Secondly, the acetyl group at the C-2 position provides neighboring group participation, which is crucial for controlling the stereochemistry at the anomeric center (C-1). This participation favors the formation of the desired β-glycosidic linkage. bohrium.com The acetyl groups are generally stable under the conditions required for peptide synthesis and can be removed at a later stage, if necessary, using standard deacetylation protocols.
Achieving the correct β-stereochemistry of the N-glycosidic bond is paramount. The aforementioned neighboring group participation of the N-acetyl group at C-2 of the GlcNAc donor is a key factor in directing the stereoselectivity towards the β-anomer. researchgate.net This occurs via the formation of a transient oxazolinium ion intermediate, which is then attacked by the nucleophile (the aspartic acid derivative) from the opposite face, resulting in the β-configuration. researchgate.net Additionally, the choice of glycosyl donor and reaction conditions can further influence the stereochemical outcome. nih.govfrontiersin.orgfrontiersin.orgnih.gov For instance, the use of glycosyl halides or triflates in the presence of specific promoters can be optimized to favor the formation of the β-linkage. researchgate.netfrontiersin.org
Condensation of Glycosylamines with Protected Aspartic Acid Derivatives
Enzymatic and Chemoenzymatic Preparations
While less common for the synthesis of this specific building block, enzymatic and chemoenzymatic approaches offer high stereoselectivity and milder reaction conditions. These methods typically employ glycosyltransferases or endoglycosidases. nih.govnih.govrsc.org
In a chemoenzymatic approach, a chemically synthesized aglycone acceptor (e.g., an Fmoc-Asn derivative) could be glycosylated using a sugar donor (e.g., a UDP-GlcNAc derivative) and a specific N-acetylglucosaminyltransferase. mdpi.com Alternatively, endoglycosidases can be used in a transglycosylation reaction, where a pre-formed glycan is transferred to an acceptor. nih.govrsc.org While powerful for creating complex glycoproteins, the direct synthesis of the this compound building block itself is more commonly achieved through chemical routes due to the scale and specific protecting groups required for subsequent peptide synthesis.
Endoglycosidase-Mediated Transglycosylation (e.g., Endo-M)
Endo-β-N-acetylglucosaminidases (ENGases) are enzymes that cleave the N,N'-diacetylchitobiose core of N-glycans found on glycoproteins. nih.gov Certain ENGases, such as Endo-M from Mucor hiemalis, also possess a powerful transglycosylation capability. nih.gov Instead of only hydrolyzing the glycosidic bond, they can transfer an entire oligosaccharide chain from a donor substrate to an acceptor molecule containing a single N-acetylglucosamine (GlcNAc) residue. nih.govnih.gov This transglycosylation activity is highly valuable for the synthesis of homogeneous glycoproteins and glycopeptides. nih.gov Mutant versions of these enzymes, often called glycosynthases, have been developed to enhance transglycosylation efficiency and minimize the hydrolysis of the donor substrate or the newly formed product. nih.govnih.gov For instance, the N175Q mutant of Endo-M has been effectively used in the transglycosylation of O-GlcNAcylated peptides. researchgate.net
The acceptor substrate in ENGase-mediated transglycosylation is typically a molecule terminating in a GlcNAc residue. For the synthesis of N-glycopeptides, this acceptor can be a peptide or a protected amino acid like Fmoc-Asn(GlcNAc)-OH. nih.gov The enzyme catalyzes the formation of a new glycosidic bond, linking the complex glycan from the donor to the GlcNAc moiety of the asparagine acceptor. This method allows for the en bloc transfer of a pre-assembled oligosaccharide in a single step. nih.gov Research has demonstrated the transglycosylation activity of various endoglycosidases using GlcNAc-asparagine derivatives as acceptors. For example, mutants of Endo-D from Streptococcus pneumoniae have shown significantly enhanced transglycosylation efficiency with Fmoc-Asn(GlcNAc)-OH as the acceptor substrate. nih.gov
Table 1: Examples of Endoglycosidase-Mediated Transglycosylation Reactions
| Enzyme | Donor Substrate | Acceptor Substrate | Key Finding | Reference |
| Endo-D (mutants) | Man₃GlcNAc-oxazoline | Fmoc-Asn(GlcNAc)-OH | Mutants N322A and N322Q showed enhanced transglycosylation efficiency over the wild type. | nih.gov |
| Endo-M (N175Q) | Complex-type N-glycan oxazoline (B21484) | O-GlcNAc peptide | Successfully elongated the glycan on an O-GlcNAcylated serine residue. | researchgate.net |
| Endo-A | Man₃GlcNAc-oxazoline | GlcNAc-Ribonuclease B | The enzyme tolerates modifications on the outer mannose residues of the donor. | nih.gov |
| Endo-CC1 (N180H) | Sialyl glycopeptide (SGP) | GlcNAc-Ribonuclease B | The mutant enzyme effectively transfers sialobiantennary complex type oligosaccharides. | nih.gov |
For the transglycosylation reaction to be efficient, the oligosaccharide donor must be chemically activated. Sugar oxazolines have been established as highly effective donor substrates for ENGases. glycoforum.gr.jp These derivatives are stable enough for synthesis and isolation but are sufficiently reactive to participate in the enzyme-catalyzed reaction. nih.gov The oxazoline mimics the proposed oxazolinium ion intermediate formed during the natural hydrolytic pathway of the enzyme, facilitating the glycosylation process. nih.govglycoforum.gr.jp A wide array of complex N-glycan oxazolines have been synthesized, serving as donors for enzymes like Endo-A and Endo-D to create diverse glycopeptide structures. nih.govnih.govrsc.org The synthesis of these oxazoline donors is a critical component of the chemoenzymatic strategy, enabling the introduction of large, well-defined glycan structures onto asparagine residues. nih.govyork.ac.uk
Glycan Remodeling Approaches
Glycan remodeling is a chemoenzymatic strategy used to produce homogeneous glycoproteins from heterogeneous mixtures often obtained from natural or recombinant sources. nih.gov The approach typically involves two main stages. First, the heterogeneous N-glycans on a glycoprotein (B1211001) are enzymatically trimmed down, often to the innermost GlcNAc residue attached to the asparagine. nih.gov This creates a homogeneous substrate. In the second stage, this GlcNAc-protein is used as an acceptor for the enzymatic transfer of a new, structurally defined glycan. nih.gov This transfer can be a stepwise extension catalyzed by specific glycosyltransferases or a block transfer of a complex oligosaccharide via an endoglycosidase and an oxazoline donor, as described previously. nih.govnih.gov This methodology provides a powerful route to creating specific glycoforms of proteins, which is essential for studying the structure-function relationships of protein glycosylation. nih.gov
Advantages of Chemoenzymatic Methods for Specific Glycan Installation
Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis, offering several distinct advantages for the preparation of complex molecules like this compound and related glycopeptides. nih.govnih.gov
High Selectivity: Enzymes exhibit exceptional regio- and stereoselectivity, ensuring the precise formation of specific glycosidic linkages without the need for complex protecting group strategies common in purely chemical synthesis. rsc.orgrsc.org
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers under mild pH and temperature conditions, which helps to preserve the integrity of sensitive functional groups on the peptide and glycan moieties. nih.gov
Efficiency and Convergence: The use of endoglycosidases to transfer pre-assembled oligosaccharides allows for a highly convergent and efficient synthesis, where complex glycans are installed in a single step, significantly shortening synthetic routes. nih.govoup.com
Access to Diverse Structures: This strategy provides access to a wide array of complex and homogeneous glycan structures that are challenging to synthesize by chemical methods alone or to isolate from natural sources. rsc.orgglycantherapeutics.com
Scalability: Chemoenzymatic processes can be scalable, offering a more sustainable and reliable manufacturing pathway for producing therapeutic glycoproteins and other carbohydrate-based molecules. glycantherapeutics.com
Application of Fmoc Asn Glcnac Ac Beta D Oh in Glycopeptide Assembly
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides and glycopeptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The use of pre-glycosylated amino acid building blocks within the SPPS framework has become a cornerstone of modern glycopeptide synthesis.
For the synthesis of glycopeptides, the Fmoc/tBu (tert-butyl) strategy is overwhelmingly the method of choice. bohrium.com This preference is primarily due to the mild basic conditions required for the removal of the temporary Fmoc protecting group from the α-amino group of the growing peptide chain. bohrium.com Typically, a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) is used for this deprotection step. nih.gov These mild conditions are crucial as they are compatible with the sensitive glycosidic linkages and the protecting groups on the carbohydrate portion of the glycoamino acid, which are often labile to the harsh acidic conditions used in the alternative Boc (tert-butyloxycarbonyl) SPPS strategy. bohrium.com
The orthogonality of the Fmoc/tBu strategy is another significant advantage. bohrium.com In this approach, the temporary Nα-Fmoc group is base-labile, while the permanent protecting groups on the amino acid side chains (and the glycan) are acid-labile. This ensures that the side-chain protecting groups remain intact during the repetitive cycles of Fmoc deprotection and coupling, and are only removed at the final step of the synthesis during cleavage from the solid support, typically with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This orthogonal protection scheme is essential for preventing unwanted side reactions and ensuring the integrity of the final glycopeptide. iris-biotech.de
The use of Fmoc-based SPPS also allows for easy monitoring of the reaction progress. The Fmoc group has a strong UV absorbance, which can be used to quantify its release during the deprotection step, providing a real-time measure of the reaction's completeness. nih.gov
The most prevalent and effective strategy for synthesizing N-linked glycopeptides is the "cassette" or "building block" approach. creative-peptides.com This method involves the chemical synthesis of a glycosylated amino acid, such as Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH , which is then incorporated as a single unit into the peptide chain during SPPS. creative-peptides.comnih.gov This approach offers several advantages over post-synthetic glycosylation methods.
By using a pre-formed building block, the complex and often challenging synthesis of the glycosidic bond is performed in solution phase chemistry prior to the solid-phase assembly of the peptide. This allows for rigorous purification and characterization of the glycosylated amino acid cassette, ensuring that a well-defined and homogenous glycan structure is incorporated into the peptide. creative-peptides.com This strategy provides precise control over the site of glycosylation and the structure of the attached glycan. creative-peptides.com
The incorporation of This compound into the peptide sequence follows the standard protocols of Fmoc-SPPS. biosynth.com After deprotection of the N-terminal Fmoc group of the resin-bound peptide, the glycosylated asparagine building block is activated and coupled to the free amine. Due to the precious nature of these building blocks, manual coupling with careful monitoring using tests like the Kaiser test is often recommended to ensure the reaction goes to completion. biosynth.com
Despite the advantages of the cassette approach, the incorporation of bulky glycosylated amino acid building blocks like This compound into a growing peptide chain is not without its challenges. The presence of the large and sterically demanding carbohydrate moiety can significantly impact the efficiency and outcome of the synthesis.
The coupling of This compound can be particularly challenging due to the proximity of the large, acetylated GlcNAc group to the reacting carboxyl group. To overcome this, several optimization strategies are employed:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to drive the reaction to completion.
Double Coupling: Repeating the coupling step with a fresh portion of the activated glycosylated amino acid is a common strategy to ensure complete reaction. biosynth.com
Use of Potent Coupling Reagents: More powerful activating reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often used to enhance the rate and efficiency of the amide bond formation.
Elevated Temperatures: Performing the coupling reaction at higher temperatures can help to overcome the activation energy barrier and improve coupling efficiency. bohrium.com
The table below summarizes a study on the synthesis of a model glycopeptide containing a single N-glycosylation site, highlighting the use of optimized coupling conditions.
| Glycopeptide | Building Block Used | Coupling Conditions | Crude Purity | Reference |
|---|---|---|---|---|
| GP-1 | Fmoc-L-Asn[Glc(OAc)4]-OH | 1.2 equiv. building block, HATU/DIPEA, 90 °C, 1 min | High | bohrium.com |
| GP-2, GP-3, GP-4 | Fmoc-L-Asn[Glc(OAc)4]-OH | 1.2 equiv. building block, HATU/DIPEA, 90 °C, 1 min | Relatively High | bohrium.com |
A significant side reaction that can occur during Fmoc-based SPPS of peptides containing aspartic acid or asparagine is the formation of a cyclic aspartimide intermediate. peptide.com This reaction is catalyzed by the basic conditions used for Fmoc deprotection (i.e., piperidine) and is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences. creative-peptides.com The formation of the aspartimide can lead to several undesired outcomes, including racemization of the aspartyl residue and rearrangement to form a mixture of α- and β-linked aspartyl peptides upon ring-opening. peptide.com
While the bulky glycan on the asparagine side chain in This compound might be expected to sterically hinder the cyclization reaction, the electron-withdrawing nature of the acetyl groups on the sugar could potentially influence the reactivity of the side-chain amide. The prevention of aspartimide formation is a critical consideration in glycopeptide synthesis. Strategies to minimize this side reaction include:
Use of Milder Deprotection Conditions: Employing weaker bases or shorter deprotection times can reduce the extent of aspartimide formation.
Addition of Acidic Additives: The addition of weak acids like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to suppress this side reaction. acs.org
Backbone Protection: The introduction of a temporary protecting group on the amide backbone nitrogen of the residue preceding the asparagine, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation by sterically blocking the cyclization. nih.gov
The success of glycopeptide synthesis using the building block approach hinges on a carefully chosen and robust protecting group strategy. The protecting groups on the carbohydrate moiety must be stable to the repeated basic conditions of Fmoc deprotection and the acidic conditions of the final cleavage from the resin, while also being removable at the end of the synthesis without degrading the peptide or the glycosidic linkage. iris-biotech.de
In This compound , the hydroxyl groups of the GlcNAc sugar are protected as acetyl (Ac) esters. Acetyl groups are commonly used for this purpose due to their stability under the standard conditions of Fmoc-SPPS. nih.gov They are generally stable to the piperidine treatment used for Fmoc removal and are also resistant to the TFA used for final cleavage and deprotection of acid-labile side-chain protecting groups. nih.gov
The orthogonality of the protecting groups is paramount. The Fmoc group is removed by a base, the acid-labile side-chain protecting groups (like tBu) are removed by acid, and the acetyl groups on the sugar can be removed in a separate, final step if desired, typically under mildly basic conditions such as treatment with hydrazine (B178648) or sodium methoxide (B1231860) (Zemplén deacetylation). nih.gov This allows for the selective deprotection of different parts of the glycopeptide, enabling further modifications if necessary.
The table below outlines the typical protecting groups used in the Fmoc/tBu strategy for glycopeptide synthesis and their respective cleavage conditions, demonstrating their orthogonality.
| Protecting Group | Functionality Protected | Cleavage Condition | Stability |
|---|---|---|---|
| Fmoc | α-Amino group | Base (e.g., 20% piperidine in DMF) | Acid-labile |
| tBu (tert-butyl) | Side-chain carboxyl/hydroxyl groups | Strong acid (e.g., TFA) | Base-stable |
| Ac (Acetyl) | Glycan hydroxyl groups | Mild base (e.g., hydrazine, NaOMe) | Stable to piperidine and TFA |
Challenges and Optimization in SPPS with Glycosylated Building Blocks
Convergent Synthesis Approaches (Fragment Condensation)
Key convergent strategies applicable to the assembly of N-linked glycopeptides include Lansbury aspartylation, native chemical ligation (NCL), and related chemoselective ligation techniques. These methods address the challenge of forming the crucial bond between a glycan-bearing fragment and a peptide chain.
Lansbury Aspartylation (Direct Glycosylation of Peptide-bound Aspartate)
Lansbury aspartylation is a convergent method for the synthesis of N-glycopeptides that involves the direct coupling of a glycosylamine to the side-chain carboxyl group of an aspartate residue within a pre-synthesized peptide. dtic.mil This approach circumvents the need to incorporate the entire bulky this compound building block during stepwise SPPS. Instead, a standard protected aspartate residue is incorporated into the peptide chain. After assembly of the peptide, the Asp side chain is selectively activated (e.g., using a coupling reagent like HBTU), and this activated ester then reacts with a glycosylamine, such as 2-acetamido-2-deoxy-β-D-glucopyranosylamine, to form the native N-glycosidic linkage. dtic.milnih.gov
A primary challenge associated with Lansbury aspartylation is the potential for a significant side reaction: the formation of an aspartimide. nih.govnih.gov This occurs when the activated aspartyl side chain reacts with the adjacent C-terminal backbone amide nitrogen, forming a five-membered ring. This aspartimide intermediate can then be hydrolyzed to yield not only the desired α-aspartyl linkage but also the isomeric and undesirable β-aspartyl (iso-aspartate) product. nih.gov Strategies to mitigate this side reaction include careful selection of coupling reagents and reaction conditions, or the temporary installation of a pseudoproline motif C-terminal to the aspartate residue, which can sterically hinder the formation of the aspartimide ring. nih.gov
Table 1: Key Features of Lansbury Aspartylation
| Feature | Description |
| Strategy | Convergent; post-SPPS glycosylation |
| Key Reaction | Activation of Asp side-chain carboxyl group followed by reaction with a glycosylamine. |
| Advantage | Avoids using bulky glycosylated amino acid building blocks during SPPS. |
| Primary Challenge | Aspartimide formation, leading to racemization and iso-aspartate byproducts. nih.govresearchgate.net |
Native Chemical Ligation (NCL) for Glycoprotein (B1211001) Assembly
Native Chemical Ligation (NCL) is a powerful and widely used convergent strategy for the total chemical synthesis of proteins and large peptides. mdpi.comnih.gov The reaction joins two unprotected peptide fragments in an aqueous solution at neutral pH. One fragment must possess a C-terminal thioester, while the other requires an N-terminal cysteine residue. mdpi.com The ligation proceeds via a chemoselective transthioesterification, followed by a rapid intramolecular S-to-N acyl transfer, which results in the formation of a native peptide bond at the ligation site. mdpi.comnih.gov
In the context of glycoprotein synthesis, a glycopeptide fragment containing an N-linked glycan (which can be prepared by stepwise SPPS using this compound) is synthesized as a C-terminal thioester. This glycopeptide-thioester is then ligated to another peptide fragment bearing an N-terminal cysteine. This modular approach allows for the assembly of large, multi-domain glycoproteins from smaller, more manageable synthetic pieces. springernature.com The use of Fmoc-based SPPS to generate the required peptide thioesters has been well-established, overcoming the challenge of the thioester group's lability to the piperidine used for Fmoc deprotection. springernature.comnih.gov
Selenoester-Assisted Aminolysis
As an alternative to thioesters used in NCL, selenoesters have emerged as highly reactive intermediates for peptide and glycopeptide assembly. Selenoester-assisted aminolysis provides an efficient method for constructing N-linked glycopeptides. nih.govfrontiersin.org This strategy involves the reaction between a peptidyl ω-asparagine selenoester and an unprotected glycosylamine. nih.gov
The key advantage of this method is the high reactivity of the selenoester, which allows the ligation to proceed rapidly and often without the need for additional coupling reagents or catalysts. nih.govresearchgate.net The reaction is highly compatible with unprotected functional groups on both the peptide and the glycan, including free carboxylic acids and hydroxyls. nih.gov This method has been successfully applied to the synthesis of N-linked glycopeptide fragments from complex glycoproteins, demonstrating good to high yields. nih.govfrontiersin.org The reaction kinetics of selenoesters are significantly faster compared to equivalent thioesters, making this a powerful tool for efficient glycopeptide construction. frontiersin.orgucl.ac.uk
Table 2: Comparison of Ligation Chemistries
| Method | Reactive Group 1 | Reactive Group 2 | Key Advantage |
| Native Chemical Ligation | Peptide C-terminal Thioester | Peptide N-terminal Cysteine | Forms native peptide bond; widely used. mdpi.com |
| Selenoester Aminolysis | Peptidyl Asp Selenoester | Glycosylamine | High reactivity; compatible with unprotected groups. nih.govfrontiersin.org |
Solution-Phase Synthesis of Glycopeptides
While solid-phase synthesis is dominant, solution-phase synthesis remains a valuable strategy, particularly for the production of shorter glycopeptides or for scaling up synthesis. In this approach, all reactions are carried out in a suitable solvent system. Using building blocks like this compound, peptide chain elongation is performed by coupling it with another amino acid or peptide fragment using standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov
Following the coupling step, the product is purified to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle. While more labor-intensive due to the required purification at each step, solution-phase synthesis can offer advantages in terms of direct reaction monitoring and scalability. A typical sequence involves the EDC-mediated coupling of the Fmoc-protected glyco-amino acid to a dipeptide, followed by Fmoc-deprotection and subsequent purification to yield the desired glycopeptide. nih.gov
Strategies for Multi-Site Glycosylation
Many biologically important proteins contain multiple sites of glycosylation. The chemical synthesis of such proteins requires strategies that can precisely install different glycans at specific locations. The direct, stepwise incorporation of building blocks like this compound during SPPS is the most straightforward method for producing peptides with multiple identical N-linked GlcNAc moieties. youngin.com
For more complex targets with multiple, different glycans or for very long peptides, a combination of stepwise synthesis and convergent fragment ligation is often employed. For instance, different glycopeptide fragments, each containing a unique glycosylation site, can be synthesized separately using the appropriate glycosylated amino acid building blocks. These fragments can then be assembled in a specific order using NCL or other ligation techniques. This modular approach provides the flexibility needed to construct complex, multi-site glycosylated proteins that would be inaccessible through a single, continuous stepwise synthesis.
Characterization and Structural Analysis of N Glycopeptides Derived from Fmoc Asn Glcnac Ac Beta D Oh
Advanced Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed atomic-level characterization of glycopeptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
NMR spectroscopy is a powerful non-invasive technique that provides a wealth of information regarding the conformation and dynamics of glycopeptides in solution. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the structure of both the carbohydrate and peptide components.
NOEs are observed between protons that are close in space, typically less than 5 Å apart, and the intensity of the NOE is inversely proportional to the sixth power of the distance between the protons. For the Asn-GlcNAc linkage, NOEs between the anomeric proton of GlcNAc (H1) and the side-chain protons of asparagine (Hβ) can define the torsion angle ψ (H1-C1-N-Cδ). Studies on related N-linked glycopeptides have demonstrated that the core GlcNAc-1 C2-N2 side chain bond is not flexible in an aqueous solution. nih.gov A strong NOE between the GlcNAc-1 NH2 and H3 protons, a medium intensity NOE with the H1 proton, and a weak interaction with the H2 proton suggest a rigid C2-N2 bond. nih.gov
Three-bond J-couplings (³J) provide information about dihedral angles through the Karplus relationship. The ³J(H,H) coupling constants within the GlcNAc ring can confirm its chair conformation, while couplings across the glycosidic bond can further restrain the linkage conformation. For instance, ³J(H1, C2) and ³J(C1, Hβ) can provide additional constraints on the glycosidic torsion angles.
| Parameter | Observed Value | Structural Interpretation |
|---|---|---|
| NOE (GlcNAc H1 - Asn Hβ) | Medium Intensity | Defines the spatial proximity between the sugar and the peptide side chain, constraining the ψ torsion angle. |
| NOE (GlcNAc NH - GlcNAc H3) | Strong Intensity | Indicates a rigid conformation of the acetamido side chain of GlcNAc, with a defined dihedral angle (τ) between 95° and 115°. nih.gov |
| NOE (GlcNAc NH - GlcNAc H1) | Medium Intensity | |
| ³J(H1, H2) of GlcNAc | ~8-10 Hz | Consistent with a β-anomeric configuration and a ⁴C₁ chair conformation of the pyranose ring. |
The attachment of a glycan to a peptide can significantly influence the conformation of the peptide backbone. NMR is used to determine the secondary structure of the peptide component of the glycopeptide. Key parameters for this analysis include chemical shifts, NOEs between backbone protons, and ³J(HN,Hα) coupling constants.
Sequential dNN(i, i+1) NOEs, which are NOEs between the amide protons of adjacent amino acid residues, are indicative of helical or extended conformations. The presence of these NOEs near the glycosylation site suggests the formation of folded structures. nih.gov However, studies have also shown that a single GlcNAc moiety or even a larger pentasaccharide may not dramatically alter the average conformation of the peptide backbone, though it can increase the local correlation times of amino acid residues near the glycosylation site. nih.gov
The magnitude of the ³J(HN,Hα) coupling constant is related to the φ torsion angle of the peptide backbone. Values around 8-10 Hz are typical for extended β-sheet conformations, while values around 4-6 Hz are characteristic of α-helical structures.
| NMR Parameter | Observation | Conformational Implication |
|---|---|---|
| Chemical Shift Index (CSI) of Cα | Downfield shifts relative to random coil | Tendency towards β-sheet or extended conformation. |
| Sequential dNN(i, i+1) NOEs | Observed for residues near the glycosylation site | Indicates populations of folded structures, such as turns or helices. nih.gov |
| ³J(HN,Hα) | 7-9 Hz for most residues | Suggests a predominantly extended backbone conformation. |
| Temperature Coefficients of Amide Protons | Small values (< -4.5 ppb/K) for specific residues | Indicates involvement of these amide protons in intramolecular hydrogen bonds, stabilizing a folded structure. |
Mass spectrometry is a cornerstone technique for verifying the molecular weight and purity of synthesized glycopeptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used methods. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the target molecule.
For Fmoc-Asn(GlcNAc(Ac)-β-D)-OH, the expected monoisotopic mass is 683.2326 g/mol . nih.gov MS analysis is critical to confirm the successful coupling of the glycosylated asparagine building block during solid-phase peptide synthesis and to check for the presence of any side products or incomplete reactions.
Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides information about the amino acid sequence and the structure of the glycan. Characteristic fragment ions include b- and y-ions from peptide backbone cleavage, as well as oxonium ions from the fragmentation of the glycan moiety. For instance, the presence of an ion at m/z 204.08 is a diagnostic marker for a hexosamine residue like GlcNAc.
| Ion Type | m/z (example) | Interpretation |
|---|---|---|
| [M+H]⁺ | Calculated molecular weight + 1.0078 | Confirms the molecular weight of the intact glycopeptide. |
| y-ions | Varies | Fragments containing the C-terminus, confirms the amino acid sequence from the C-terminal end. |
| b-ions | Varies | Fragments containing the N-terminus, confirms the amino acid sequence from the N-terminal end. |
| Oxonium ion (HexNAc) | 204.08 | Diagnostic ion confirming the presence of an N-acetylhexosamine residue. |
| [M+H - Fmoc]⁺ | [M+H]⁺ - 222.07 | Loss of the N-terminal fluorenylmethoxycarbonyl protecting group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biophysical Methodologies
The influence of the glycan on the peptide's conformation and vice versa is a subject of intense research. The stereochemistry of the anomeric center of the N-linked carbohydrate has been shown to dramatically affect the backbone conformation of the glycopeptide. nih.govacs.org Specifically, the naturally occurring β-linkage is known to induce compact β-turn conformations in certain peptide sequences, a structural motif that is often crucial for biological recognition events. nih.govacs.org
Computational methods, such as molecular dynamics (MD) simulations, are often used in conjunction with experimental data to explore the conformational landscape of glycopeptides. These simulations can reveal the dynamic nature of the glycan-peptide interactions, including transient hydrogen bonds that may stabilize specific conformations. Studies have shown that even a single GlcNAc residue can cause noticeable chemical shift perturbations in the peptide backbone, indicating a conformational impact. acs.org The presence of the glycan can also sterically shield portions of the peptide backbone from solvent or from interaction with other molecules.
Molecular Dynamics (MD) Simulations in Conformational Studies
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the three-dimensional structures and dynamic behavior of N-glycopeptides in solution. By simulating the atomic motions over time, MD studies provide detailed insights into the conformational preferences of these complex molecules, which are often challenging to characterize fully through experimental methods alone. For N-glycopeptides derived from the foundational building block Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH, MD simulations have been instrumental in elucidating the influence of the carbohydrate moiety on the peptide backbone and the orientation of the glycan itself.
A seminal study in this area conducted a comprehensive structural analysis of a series of linear N-glycopeptides, utilizing MD simulations in conjunction with Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The research revealed that despite the potential for multiple orientations of the amide planes associated with the GlcNAc unit, a single dominant conformer population was observed in solution for all the studied glycopeptide models. nih.gov This dominant conformation is characterized by a nearly trans orientation of the Cα-H and N-H protons of both acetamido groups of the GlcNAc moiety. nih.gov This finding from the simulations is in strong agreement with solid-state conformational data obtained from X-ray crystallography, highlighting the predictive power of the MD approach. nih.gov
One of the key findings from these simulations is the significant impact of N-glycosylation on the secondary structure of the carrier peptide. The attachment of the GlcNAc sugar to the asparagine side chain induces notable perturbations. Specifically, MD calculations, corroborated by CD spectral analysis, showed that N-glycosylation leads to a decrease in the propensity for the peptide backbone to adopt a type I β-turn conformation. nih.gov Concurrently, there is an observed increase in the population of the type II β-turn conformation, which can reach approximately 20%. nih.gov This conformational shift is attributed to both the steric presence of the glycan and the formation of specific hydrogen bonds between the sugar and the peptide backbone. nih.gov
The detailed research findings from MD simulations are often presented in terms of key structural parameters. The following table illustrates the type of data generated from such studies, providing a clearer picture of the conformational landscape of these glycopeptides.
| Parameter | Description | Typical Findings from MD Simulations |
| Peptide Backbone Dihedral Angles (Φ, Ψ) | These angles determine the secondary structure of the peptide chain. | N-glycosylation induces a shift from Type I β-turns (Φi+1≈-60°, Ψi+1≈-30°; Φi+2≈-90°, Ψi+2≈0°) to Type II β-turns (Φi+1≈-60°, Ψi+1≈120°; Φi+2≈80°, Ψi+2≈0°). |
| Glycosidic Linkage Torsion Angles | Define the orientation of the GlcNAc relative to the Asn side chain. Key angles include Φ (O5'-C1'-Nδ-Cγ) and Ψ (C1'-Nδ-Cγ-Cβ). | Simulations show unimodal distributions for these angles, often centered around -75° for Φ and ±180° for Ψ, indicating a preferred, relatively rigid orientation. nih.gov |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the atomic positions in the simulation from a reference structure, indicating conformational stability. | Typically, after an initial equilibration period, the RMSD of the peptide backbone and the glycan will fluctuate around a stable average value, indicating that the molecule is exploring a defined set of conformations. |
| Intramolecular Hydrogen Bonds | Non-covalent bonds between the glycan and peptide moieties that stabilize the conformation. | MD simulations can identify persistent hydrogen bonds, for example, between the N-acetyl group of GlcNAc and the peptide backbone amide protons, which contribute to the observed conformational preferences. nih.gov |
Note: The values presented in this table are representative examples based on findings from molecular dynamics studies of N-glycopeptides and are intended to be illustrative. Specific values can vary depending on the exact peptide sequence, solvent conditions, and force field used in the simulation.
Biological and Biochemical Applications of Glycopeptides Synthesized with Fmoc Asn Glcnac Ac Beta D Oh
Probing Protein-Carbohydrate Interactions
Protein-carbohydrate interactions are fundamental to numerous biological processes, including cell-cell recognition, signaling, and immune responses. Synthetic glycopeptides provide invaluable probes for dissecting these interactions with a level of detail unattainable with heterogeneous natural samples. nih.gov
The specific recognition of carbohydrates by lectins is a key event in many physiological and pathological processes. nih.gov Synthetic glycopeptides serve as precise ligands to study these binding events, helping to determine the carbohydrate binding specificity of various lectins. nih.gov By incorporating a defined glycan structure, such as the N-acetylglucosamine (GlcNAc) provided by Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH, into a peptide backbone, researchers can create tools to probe and quantify these interactions.
For instance, glycopeptide microarrays have been developed to enable the high-throughput profiling of lectin binding specificities. nih.gov This approach allows for the rapid screening of interactions between a library of synthetic glycopeptides and various lectins, revealing subtle differences in binding preferences. mpg.de The defined nature of these synthetic ligands is crucial for accurately mapping the binding epitopes and affinities. Studies have shown that even simplified glycan structures on a peptide scaffold can be sufficient for effective lectin binding, reducing synthetic complexity without losing functional activity. nih.gov
| Study Focus | Lectin/Receptor | Key Finding |
| Binding Affinity Modulation | Synthetic Lectin-like Receptor | The underlying amino acid (Ser vs. Thr) in a β-O-GlcNAc glycopeptide modulates binding affinity, with Ser-containing glycopeptides showing higher affinity. nih.gov |
| Multivalent Interactions | Various (e.g., Concanavalin A) | Spatially defined presentation of sugars on a peptide scaffold, surface functionalization, and linker flexibility are all critical parameters influencing lectin binding affinity. mpg.de |
| Receptor Binding Specificity | Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR) | A synthetic cyclic peptide containing two phosphorylated N-glycans exhibited nanomolar affinity for the CI-MPR, demonstrating the importance of the peptide scaffold. nih.gov |
Beyond simply identifying binding partners, synthetic glycopeptides are essential for elucidating the molecular mechanisms of glycan recognition. nih.gov They allow for a systematic investigation of the structural features on both the glycan and the protein that govern binding specificity and affinity.
By preparing various glycopeptide models, researchers can study the effect of the underlying amino acid on binding. For example, a study using a synthetically prepared lectin-like receptor found that the affinity for β-O-GlcNAc glycopeptides was influenced by the amino acid to which the glycan was attached. nih.gov The serine-containing glycopeptide showed the highest affinity, while the threonine derivative showed the lowest. nih.gov This was attributed to the difficulty in forming specific hydrogen bonds and hydrophobic contacts with the threonine-containing glycopeptide. nih.gov Such studies, which combine synthesis, NMR spectroscopy, and molecular dynamics simulations, provide detailed insights into the specific intermolecular forces that drive recognition. nih.gov
Studies on the Impact of N-Glycosylation on Protein Function
N-linked glycosylation is a major post-translational modification that can profoundly influence the properties and functions of proteins. Homogeneous glycopeptides and glycoproteins synthesized using building blocks like this compound are crucial for systematically studying these effects.
N-linked glycans play a significant role in the proper folding and subsequent stability of many proteins. nih.gov Glycosylation occurs in the endoplasmic reticulum as the protein is being synthesized, suggesting it can assist in the folding process from an early stage. pnas.org The covalent attachment of bulky, hydrophilic glycan chains can enhance protein solubility and provide stability to folding intermediates, thereby preventing protein aggregation. pnas.orgresearchgate.net
| Protein/System | Method of Study | Observation on Stability/Folding |
| General Glycoproteins | Native Topology-Based (Go) Model | Glycans increase protein stability primarily by increasing the enthalpy of the unfolded state. pnas.org |
| Paired Glycosylated/Deglycosylated Proteins from PDB | PDB analysis & Molecular Dynamics Simulation | N-glycosylation does not cause significant structural change but decreases protein dynamics, leading to increased stability. nih.govresearchgate.net |
| General Proteins | Review of Experimental Studies | N-linked glycans assist in correct protein folding by stabilizing intermediate structures and preventing aggregation. |
Glycans on the surface of proteins can act as crucial modulators of protein-protein interactions. pnas.org They can function as recognition markers or, conversely, sterically block interaction sites. The use of synthetic glycopeptides allows for the precise placement of glycans to study these effects. nih.gov
A study on monoclonal antibodies (MAbs) directly investigated the impact of N-glycosylation on protein self-interaction, a key parameter in biopharmaceutical development. nih.gov By comparing native (glycosylated) and deglycosylated MAbs, the researchers found significant differences in their self-interaction behavior, particularly at low ionic strength where electrostatic interactions are more prominent. nih.gov This indicates that the presence of the glycan alters the electrostatic surface of the protein, thereby influencing how MAb molecules interact with each other. nih.gov In the cytosol and nucleus, dynamic O-GlcNAc modification has also been shown to regulate protein-protein interactions. oup.com
| Antibody | Parameter | Condition | Finding |
| MAb1 | Second Virial Coefficient (B₂₂) | Low Ionic Strength (pH 6.0) | Significant difference observed between native and deglycosylated forms, indicating glycosylation impacts electrostatic interactions. nih.gov |
| MAb2 | Dynamic Light Scattering Parameter (k_D) | Low Ionic Strength (pH 5.0) | Significant difference observed between native and deglycosylated forms, confirming the role of glycans in modulating self-interaction. nih.gov |
Synthetic glycopeptides with well-defined structures are ideal tools for studying enzyme activity, serving as specific substrates or potential inhibitors. They are particularly valuable in the study of enzymes involved in glycan processing, such as glycosyltransferases and glycosidases.
Endo-β-N-acetylglucosaminidases (ENGases) are enzymes that cleave the bond between the two GlcNAc residues in the core of an N-glycan. nih.gov These enzymes can also be used in reverse to transfer entire oligosaccharide chains to a peptide bearing a single GlcNAc residue, a process known as transglycosylation. nih.gov Synthetic glycopeptides containing an Asn-GlcNAc motif, which can be prepared using this compound, are essential acceptor substrates for these chemoenzymatic syntheses. nih.gov The use of structurally defined synthetic substrates allows for a detailed kinetic analysis of these enzymes and has enabled the development of mutant ENGases with improved synthetic capabilities. nih.gov This chemoenzymatic approach combines the precision of chemical synthesis for the peptide part with the efficiency of enzymatic reactions for the addition of complex glycans. nih.gov
Development of Tools for Glycobiology Research
Beyond immunology, this compound is a key reagent for the synthesis of custom tools to explore the broader field of glycobiology. These tools include molecules designed to mimic natural structures or libraries of compounds used to probe structure-function relationships.
Neoglycoconjugates are synthetic constructs in which a carbohydrate is attached to a carrier molecule, such as a peptide, to study glycan-protein interactions. Glycopeptide mimetics are molecules designed to replicate the structure and function of natural glycopeptides but with modifications to improve properties like stability against enzymatic degradation.
The synthesis of these molecules often relies on the foundational chemistry enabled by building blocks like this compound. By incorporating the Asn-GlcNAc unit into a peptide backbone, researchers can then use it as a scaffold for further chemical or enzymatic modifications to build more complex glycan structures. nih.govnih.gov Alternatively, non-natural linkers or modified amino acids can be incorporated to create mimetics. For example, replacing the natural N-glycosidic bond with a more stable linkage, such as a C-glycoside or a triazole linkage, can generate glycopeptide mimetics that are resistant to glycosidases. researchgate.net These tools are invaluable for:
Studying the binding specificity of lectins (carbohydrate-binding proteins). nih.gov
Inhibiting glycan-mediated biological processes.
Developing probes to identify and visualize glycoproteins in cells.
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. The creation of glycopeptide libraries is a powerful approach for conducting SAR studies on glycosylated systems. nih.govacs.org Solid-phase peptide synthesis, utilizing reagents such as this compound, is ideally suited for the parallel synthesis of a large number of distinct glycopeptides. unifi.itamazonaws.com
A typical glycopeptide library might consist of a base peptide sequence where the position of the Asn-GlcNAc residue is systematically moved along the chain. Another approach is to keep the glycosylation site constant while varying the surrounding amino acid sequence. nih.govacs.org These libraries can then be screened for their ability to bind to a target protein, such as an antibody, lectin, or enzyme. The results provide detailed information on how the interplay between the peptide and the glycan affects molecular recognition. This knowledge is crucial for the rational design of glycopeptide-based drugs, diagnostics, and research probes with optimized activity and specificity.
| Library Type | Design Principle | Application |
| Positional Scanning | The location of the Asn-GlcNAc moiety is varied within a fixed peptide sequence. | To identify the optimal glycosylation site for a specific biological interaction. nih.gov |
| Alanine Scanning | Amino acids around a fixed Asn-GlcNAc site are systematically replaced with alanine. | To determine the contribution of individual amino acid side chains to the binding affinity. |
| Substitution Analysis | Amino acids at specific positions are replaced with a variety of other residues. | To explore the chemical space around the glycopeptide and optimize its properties. |
Future Directions and Emerging Research Avenues
Development of More Efficient and Automated Glycopeptide Synthesis
The complex, multi-step nature of glycopeptide synthesis has historically been a significant bottleneck in glycoscience. The demand for structurally defined glycopeptides for biological and therapeutic studies is driving the development of more efficient and automated synthetic platforms. While the synthesis of peptides and oligonucleotides has been successfully automated for decades, the structural complexity of glycans has presented unique challenges. nih.gov
Recent breakthroughs have seen the successful merger of solid-phase peptide synthesis (SPPS) and automated oligosaccharide synthesis. rsc.org Modified peptide synthesizers are now being used to facilitate not only the assembly of the peptide backbone using building blocks like Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH but also the subsequent enzymatic extension of the glycan chain. nih.govresearchgate.net This chemoenzymatic approach allows for the chemical synthesis of the peptide in organic solvents and the enzymatic glycosylation steps in an aqueous phase, often within a single reaction vessel. nih.gov
A semi-automated method reported in 2020 utilizes a peptide synthesizer for the SPPS component, incorporating a glycosylated amino acid, followed by manual switching of solvents to allow for enzymatic glycan extension. nih.govresearchgate.net This approach highlights the progress and the remaining challenges in achieving full automation. The development of novel solid supports, such as amine-functionalized silica (B1680970) resins, that are compatible with both organic-phase chemical synthesis and aqueous-phase enzymatic reactions is a critical area of research aimed at streamlining this process. nih.gov Furthermore, the application of microwave energy to the synthesis of glycopeptides has been shown to enhance coupling efficiency, leading to faster synthesis times and higher purity products. cem.com
| Advancement | Description | Key Benefit(s) | Reference(s) |
| Combined SPPS & Automated Oligosaccharide Synthesis | Merging of solid-phase peptide and oligosaccharide synthesis on a single automated instrument. | Streamlines the entire process, reducing manual intervention and synthesis time. | rsc.org |
| Semi-Automated Chemoenzymatic Synthesis | Use of a modified peptide synthesizer for peptide construction, followed by enzymatic glycan extension. | Enables automated assembly of the peptide backbone with precise glycan initiation. | nih.govresearchgate.net |
| Dual-Compatibility Solid Supports | Development of resins (e.g., amine-functionalized silica) suitable for both organic and aqueous reaction conditions. | Facilitates a seamless workflow from chemical peptide synthesis to enzymatic glycosylation in one vessel. | nih.gov |
| Microwave-Enhanced Synthesis | Application of microwave energy during solid-phase synthesis. | Accelerates coupling reactions, shortens synthesis duration, and improves product purity. | cem.com |
Novel Protecting Group Strategies and Linker Chemistries
The efficiency and success of solid-phase glycopeptide synthesis are heavily dependent on the strategic use of protecting groups and resin linkers. The Fmoc group on the α-amine of asparagine and acetyl groups on the glycan hydroxyls of this compound are part of a broader strategy that requires careful orchestration to avoid unwanted side reactions.
Research in this area is focused on developing novel protecting groups for the amide side chain of asparagine that offer enhanced stability and cleaner cleavage. For instance, Nω-xanthenyl-based protecting groups, such as 9H-xanthen-9-yl (Xan), have been shown to yield purer peptide products compared to traditional groups like trimethoxybenzyl (Tmob) or triphenylmethyl (Trt). nih.gov These groups are readily prepared and can be removed concurrently with peptide cleavage from the resin using standard trifluoroacetic acid (TFA) cocktails. nih.gov
Linker chemistry is also a fertile ground for innovation. While traditional linkers like the Wang linker are cleaved under acidic conditions, there is growing interest in linkers that can be cleaved under orthogonal, milder conditions. rsc.org Enzyme-cleavable linkers represent a particularly attractive strategy, especially for acid-sensitive glycopeptides. It has been discovered that common hydroxymethylphenoxy linkers are surprisingly susceptible to cleavage by the protease chymotrypsin. rsc.org This allows for the release of the synthesized glycopeptide from the solid support under mild, physiological aqueous conditions, preserving the integrity of delicate glycan structures. rsc.org Additionally, the development of heterobifunctional linkers that combine two distinct bioorthogonal reactive groups, such as an alkoxyamine and a strained alkyne, offers flexible new ways to conjugate glycans and peptides. acs.org
| Strategy | Example(s) | Advantage(s) | Reference(s) |
| Novel Asn Side-Chain Protection | Nω-9H-xanthen-9-yl (Xan), Nω-2-methoxy-9H-xanthen-9-yl (2-Moxan) | Improved purity of final peptide products compared to Tmob or Trt protection. Facile, acid-catalyzed introduction. | nih.gov |
| Enzyme-Cleavable Linkers | Hydroxymethylphenoxyacetic acid (HMPA) linker cleaved by chymotrypsin | Allows for product release under mild, physiological conditions, avoiding harsh acid treatment that can damage glycans. | rsc.org |
| Bioorthogonal Bifunctional Linkers | Linkers combining oxime ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry. | Provides a versatile and simple approach for attaching either reducing sugars or derivatized glycans to proteins. | acs.org |
Expanding the Scope of Chemoenzymatic Synthesis for Complex N-Glycans
Chemoenzymatic synthesis has emerged as a powerful strategy that combines the precision of chemical synthesis for creating core structures with the unparalleled regio- and stereoselectivity of enzymes for glycan elaboration. rsc.org This approach leverages building blocks like this compound to install the initial glycan, which is then extended using a panel of glycosyltransferases and glycosidases. nih.gov
A prominent strategy is the "Core Synthesis/Enzymatic Extension" (CSEE) method. nih.govfrontiersin.org Here, a limited number of N-glycan core structures are prepared chemically and then diversified into a large library of complex glycans using robust glycosyltransferases. nih.gov This modular approach has been used to generate libraries of bi-, tri-, and tetra-antennary N-glycans, including asymmetric structures that are difficult to access through purely chemical means. uu.nlfrontiersin.org
Endoglycosidases, such as Endo-M, Endo-S, and Endo-D, which cleave the bond between the two GlcNAc residues of the N-glycan core, are also being harnessed for their transglycosylation activity. glycoforum.gr.jpresearchgate.net These enzymes can transfer entire complex oligosaccharides onto a peptide bearing a single GlcNAc residue. glycoforum.gr.jp The development of mutant endoglycosidases, or "glycosynthases," with enhanced transglycosylation and suppressed hydrolytic activity is a major research focus. nih.gov These engineered enzymes can generate homogeneous glycoproteins by remodeling existing glycans or by attaching synthetically prepared complex glycans to proteins. nih.govneb.com This methodology is particularly powerful for producing glycoproteins with well-defined, uniform glycoforms for therapeutic and research applications. researchgate.net
| Enzyme Class | Function in Synthesis | Example Application(s) | Reference(s) |
| Glycosyltransferases | Catalyze the specific transfer of a monosaccharide from a nucleotide sugar donor to a glycan acceptor. | Extension of chemically synthesized core structures to create libraries of complex, multi-antennary N-glycans. | nih.govnih.govacs.org |
| Endoglycosidases (e.g., Endo-M, Endo-S) | Catalyze the cleavage and transfer (transglycosylation) of entire oligosaccharide chains. | Remodeling of glycans on intact glycoproteins; synthesis of homogeneous glycopeptides by transferring complex glycans onto a GlcNAc-peptide. | glycoforum.gr.jpresearchgate.net |
| Glycosynthases (Mutant Endoglycosidases) | Engineered enzymes with enhanced transglycosylation and reduced hydrolytic activity. | Efficiently synthesize glycopeptides and remodel glycoproteins with minimal product degradation. | nih.gov |
Advanced Computational Modeling for Glycopeptide Design and Prediction of Glycosylation Effects
Computational methods are becoming indispensable tools for understanding the structural and dynamic effects of glycosylation. N-linked glycans can significantly influence peptide and protein conformation, stability, and function, but these effects are often subtle and difficult to predict. nih.govresearchgate.net Advanced computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful means to investigate these phenomena at an atomic level. nih.gov
Studies combining experimental data from techniques like NMR spectroscopy with MD simulations have demonstrated that the stereochemistry of the glycan-peptide linkage is critical. For example, a naturally occurring β-linked GlcNAc can induce a compact β-turn conformation in a peptide backbone, whereas an unnatural α-linkage can destabilize this structure, leading to a more extended conformation. nih.govacs.org These simulations can reveal the specific hydrogen-bonding networks between the glycan and the peptide that are responsible for these conformational preferences. nih.gov
The development of specialized software tools is crucial for advancing the field. Programs are being designed to analyze mass spectrometry data for glycopeptide identification, predict glycan structures, and even model the three-dimensional structures of glycoproteins. nih.govacs.orgpremierbiosoft.com Resources like GlycoShape allow researchers to add missing glycan 3D information to protein structures obtained from experimental methods or machine learning-based predictions (e.g., AlphaFold). youtube.com Such tools are essential for generating accurate structural models of glycoproteins, which can then be used to predict how glycosylation impacts protein dynamics, stability, and interactions with other molecules. nih.govnih.gov
| Computational Technique | Application | Key Insights | Reference(s) |
| Molecular Dynamics (MD) Simulations | Simulating the movement of glycopeptides in explicit solvent over time. | Reveals the influence of glycan structure and linkage on peptide backbone conformation, flexibility, and stability. Identifies key intramolecular interactions. | nih.govnih.govacs.org |
| Conformational Energy Mapping | Calculating the potential energy of different glycopeptide conformations. | Identifies low-energy, probable conformations of the glycopeptide linkage and surrounding residues. | nih.gov |
| Specialized Software Tools (e.g., GlycoPep Evaluator, SimGlycan, GlycoShape) | Data analysis, structure prediction, and 3D modeling. | Automates glycopeptide identification from MS data, predicts glycan structures, and reconstructs complete 3D models of glycoproteins. | acs.orgpremierbiosoft.comyoutube.com |
Applications in Advanced Biochemical Probes and Assays
The ability to synthesize well-defined glycopeptides using building blocks like this compound is enabling the creation of sophisticated tools to probe complex biological systems. These synthetic molecules serve as precise probes to investigate glycan-protein interactions, map enzymatic pathways, and develop novel diagnostic assays.
One significant application is in the development of tumor imaging agents. For example, Fmoc-Asn(GlcNAc(Ac)3)-OH has been used in the synthesis of octreotate derivatives labeled with a silicon-fluoride acceptor (SiFA). medchemexpress.com These carbohydrate-conjugated molecules can be rapidly labeled with fluorine-18 (B77423) for use as imaging agents in positron emission tomography (PET), allowing for the visualization of tumors that overexpress specific somatostatin (B550006) receptors. medchemexpress.com
Synthetic glycopeptides are also crucial for creating microarrays to study the binding specificity of lectins, antibodies, and other glycan-binding proteins. By immobilizing a library of structurally defined glycopeptides on a surface, researchers can perform high-throughput screening to identify binding partners and characterize the structural determinants of these interactions. Furthermore, these molecules are invaluable as standards for mass spectrometry and other analytical techniques, helping to improve the accuracy and reliability of glycoproteomic analyses. The development of glycopeptide-based probes and assays is a rapidly growing field that promises to shed new light on the myriad roles of glycosylation in health and disease.
Q & A
Q. Q1. What are the standard protocols for synthesizing glycopeptides using Fmoc-Asn(GlcNAc(Ac)-β-D)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer: Fmoc-Asn(GlcNAc(Ac)-β-D)-OH is incorporated into peptides via Fmoc-SPPS. Key steps include:
- Coupling : Use HATU/DIPEA or similar activators in DMF, with extended coupling times (1–2 hours) to account for steric hindrance from the glycan .
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF. Note that the acetyl (Ac) groups on GlcNAc remain intact during standard SPPS .
- Cleavage : Use TFA-based cocktails (e.g., TFA/H2O/TIS, 95:2.5:2.5) to cleave the peptide from resin while retaining glycan acetyl protections .
Critical Consideration : Monitor coupling efficiency via Kaiser or chloranil tests to prevent truncated sequences.
Q. Q2. How is Fmoc-Asn(GlcNAc(Ac)-β-D)-OH used to introduce N-linked glycans in glycoprotein mimics?
Methodological Answer: This derivative serves as a pre-glycosylated asparagine building block for synthesizing N-linked glycopeptides. Its β-configuration ensures proper mimicry of natural N-glycans. Post-synthesis, enzymatic transglycosylation (e.g., Endo-F3 mutants) can extend the glycan chain using sialylated glycan oxazolines . Application Example : In CD52 glycopeptide synthesis, Fmoc-Asn(GlcNAc(Ac)-β-D)-OH was coupled to resin-bound peptides, followed by enzymatic fucosylation to generate bioactive glycostructures .
Advanced Research Questions
Q. Q3. How can researchers optimize transglycosylation efficiency when using Fmoc-Asn(GlcNAc(Ac)-β-D)-OH as an acceptor substrate?
Experimental Design & Data Analysis:
- Enzyme Selection : Engineered glycosynthases (e.g., Endo-F3 D165A) enhance transglycosylation yields by avoiding hydrolysis. Kinetic parameters (e.g., kcat/Km) for donor substrates should be prioritized (Table 1) .
- Reaction Conditions : Optimize pH (7.4–8.0), temperature (37–42°C), and DMSO concentration (10–20% v/v) to balance enzyme activity and glycan solubility .
- Monitoring : Use LC-MS or HPLC to track product formation. For example, sialylated glycopeptides show distinct retention times (~15–20 min) on C18 columns .
Q. Table 1. Kinetic Parameters for Transglycosylation with Endo-D Mutants
| Mutant | kcat (min⁻¹) | Km (mM) | kcat/Km (mM⁻¹·min⁻¹) |
|---|---|---|---|
| E274A | 0.45 | 0.12 | 3.75 |
| D165A | 0.38 | 0.09 | 4.22 |
| Data adapted from Endo-D mutants using Fmoc-Asn(GlcNAc(Ac)-β-D)-OH as acceptor . |
Q. Q4. How should researchers address incomplete deprotection of TBDMS groups during glycan modification of Fmoc-Asn(GlcNAc(Ac)-β-D)-OH?
Contradiction Analysis & Troubleshooting:
Q. Q5. What strategies mitigate stereochemical challenges during chemoenzymatic glycan remodeling of Fmoc-Asn(GlcNAc(Ac)-β-D)-OH-derived glycopeptides?
Advanced Methodology:
- Stereochemical Control : Use α-specific glycosidases (e.g., Fucosyltransferase IX) to install α1,6-fucose without epimerization .
- Protection Schemes : Retain acetyl groups during SPPS to prevent undesired glycan hydrolysis. Post-synthesis, selectively remove Ac groups via hydrazine treatment .
- Validation : Confirm glycan integrity via MALDI-TOF MS and 2D NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) .
Technical & Analytical Questions
Q. Q6. What analytical methods are recommended for characterizing glycopeptides synthesized with Fmoc-Asn(GlcNAc(Ac)-β-D)-OH?
Methodological Answer:
- Purity : RP-HPLC with C18 columns (5–95% MeCN/H2O gradient, 0.1% TFA). Example: Glycopeptides elute at ~12–18 min .
- Mass Confirmation : ESI-MS or MALDI-TOF MS. For Fmoc-Asn(GlcNAc(Ac)-β-D)-OH, m/z calc. for [M+H]<sup>+</sup>: 656.64 .
- Structural Validation : 2D NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to confirm β-anomeric configuration (JH1-H2 ~8–10 Hz) .
Q. Q7. How does the presence of DMSO in transglycosylation buffers impact enzymatic activity and glycan solubility?
Experimental Insight:
- Pros : DMSO (10–20% v/v) enhances glycan solubility, critical for hydrophobic acceptors like Fmoc-Asn(GlcNAc(Ac)-β-D)-OH .
- Cons : High DMSO (>25%) denatures enzymes. Balance with co-solvents (e.g., PBS, pH 7.4) to maintain Endo-F3 activity .
Storage & Handling
Q. Q8. What are the optimal storage conditions for Fmoc-Asn(GlcNAc(Ac)-β-D)-OH to prevent degradation?
Best Practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
